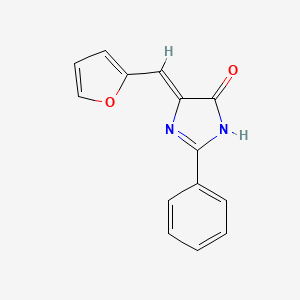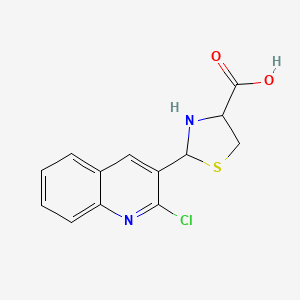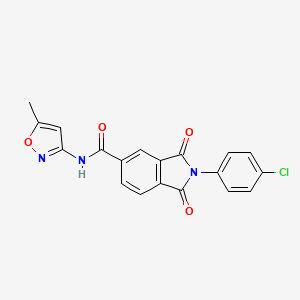![molecular formula C21H22ClN3O2 B11077659 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B11077659.png)
6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of quinoline derivatives and contains a chloro-substituted quinoline core.
- The compound’s molecular formula is C15H18ClN3O3S, and its molecular weight is 392.31 g/mol.
6-Chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one: is a chemical compound with the following IUPAC name: 5-chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is scarce. research articles may provide insights into any existing industrial processes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example
Major Products: The products formed during these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are areas of interest.
Industry: If applicable, it could find use in materials science or chemical manufacturing.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available in the sources I accessed.
- Further research would be necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: To highlight its distinctiveness, we’d need to compare it with structurally similar compounds.
Similar Compounds: While I don’t have a specific list, related benzothiazole derivatives and quinolines would be relevant for comparison
Remember that scientific research is continually evolving, and additional studies may provide more insights into this compound
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27) |
InChI Key |
XLYSDMZAMKIWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11077586.png)
![(2Z)-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077598.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)


![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
![15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B11077621.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11077636.png)
![8-benzyl-3-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B11077648.png)
![(2Z)-2-[4-(benzyloxy)-3-chlorobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11077651.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)
